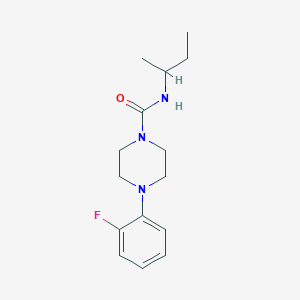

![molecular formula C22H27N5O2 B2514816 1,6,7-三甲基-3-[(2-甲苯基)甲基]-8-(甲基丙基)-1,3,5-三氢-4-咪唑并[1,2-h]嘌呤-2,4-二酮 CAS No. 919030-97-0](/img/structure/B2514816.png)

1,6,7-三甲基-3-[(2-甲苯基)甲基]-8-(甲基丙基)-1,3,5-三氢-4-咪唑并[1,2-h]嘌呤-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

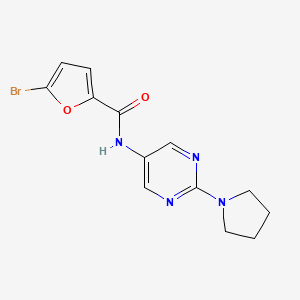

The compound "1,6,7-Trimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione" is a structurally complex molecule that falls within the purine derivative family. Purine derivatives are known for their diverse biological activities and potential therapeutic applications. The compound is likely to have been synthesized as part of efforts to explore new pharmacologically active agents, particularly those that might interact with adenosine receptors, given the interest in purine-based structures in this context.

Synthesis Analysis

The synthesis of purine derivatives often involves the strategic functionalization of the purine core. For instance, the synthesis of 6-(substituted-imidazol-1-yl)purines involves the treatment of dichloropurine with imidazole and subsequent reactions to introduce various substituents at the C6 position . Similarly, the synthesis of 1,3,8-trisubstituted purine-2,6-diones includes cyclization of carboxamide intermediates, with hexamethyldisilazane being a key reagent for achieving higher yields and easier purification . These methods reflect the general strategies that might be employed in the synthesis of the compound , which includes multiple substituents at various positions on the purine core.

Molecular Structure Analysis

The molecular structure of purine derivatives can significantly influence their biological activity. X-ray crystallography of similar compounds has revealed that the purine and appended azolyl rings can adopt coplanar or twisted conformations, which can affect the shielding of the N7 atom on the purine ring . The degree of coplanarity or twist in the structure of "1,6,7-Trimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione" would be an important factor in its interaction with biological targets.

Chemical Reactions Analysis

The reactivity of purine derivatives is often explored in the context of their potential as pharmaceutical agents. For example, the introduction of imidazole at the C6 position of purine nucleosides via modified Appel reactions and subsequent solvolysis of the glycosyl linkage is a key reaction in the synthesis of 6-(imidazol-1-yl)purines . The chemical reactions involved in the synthesis and further functionalization of the compound would be critical to understanding its chemical behavior and potential as a lead compound in drug discovery.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of various substituents can enhance the hydrophilicity of the molecules, as seen in the structure-activity relationship studies of imidazo[2,1-f]purinones, which aimed to improve both potency and hydrophilicity . The specific physical and chemical properties of "1,6,7-Trimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione" would be determined by its unique combination of functional groups and their positions on the purine core.

科学研究应用

合成和化学性质

中间离子嘌呤类似物:探索了中间离子咪唑[1,2-c]-嘧啶-2,7-二酮的合成,它们是嘌呤-2,8-二酮的类似物,因其独特的化学性质而受到探索。这些化合物主要以 C3-H 互变异构体的形式存在,并经历水解开环反应,表明它们具有进一步化学修饰和在各个研究领域的应用的潜力 (Coburn & Taylor, 1982)。

4-烷基或 4-苯基-7-甲基-1,2-二氢-7H-咪唑[1,2,3-cd]嘌呤-6,8-二酮合成:该研究提出了分子内烷基化方法来获得新的 4-烷基或 4-苯基-7-甲基-1,2-二氢-7H-咪唑[1,2,3-cd]嘌呤-6,8-二酮,展示了复杂嘌呤衍生物合成方法学的进步 (Simo, Rybár, & Alföldi, 1998)。

生物学评估和潜在应用

抗抑郁和抗焦虑潜力:对 1H-咪唑[2,1-f]嘌呤-2,4(3H,8H)-二酮的 2-氟和 3-三氟甲基-苯基-哌嗪基烷基衍生物的研究显示出潜在的抗抑郁和抗焦虑作用,一些化合物在初步药理研究中表现为有希望的候选药物。这表明它们在开发新的治疗剂方面具有重要意义 (Zagórska 等,2016 年)。

A3 腺苷受体拮抗剂:吡咯并[2,1-f]嘌呤-2,4-二酮和咪唑并[2,1-f]嘌呤-2,4-二酮的新衍生物已被确定为 A3 腺苷受体的有效且选择性的拮抗剂。这一发现对于开发针对这些受体介导的疾病的药物至关重要,突显了这些化合物的治疗潜力 (Baraldi 等,2005 年)。

属性

IUPAC Name |

6-butan-2-yl-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O2/c1-7-14(3)26-15(4)16(5)27-18-19(23-21(26)27)24(6)22(29)25(20(18)28)12-17-11-9-8-10-13(17)2/h8-11,14H,7,12H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGWDFKAZNZXYGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=CC=C4C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6,7-Trimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

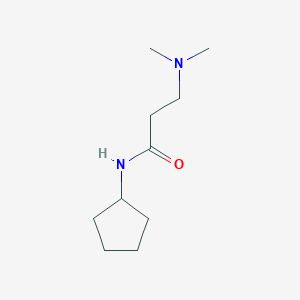

![N-({[2,3'-bifuran]-5-yl}methyl)-3-methylbutanamide](/img/structure/B2514733.png)

![N-(3,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2514735.png)

![N-(2-fluorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2514741.png)

![2-Chloro-5-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxybenzoic acid](/img/structure/B2514744.png)

![Tert-butyl N-[(2-amino-2-bicyclo[2.2.1]heptanyl)methyl]carbamate;hydrochloride](/img/structure/B2514746.png)

![1-(3-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine](/img/structure/B2514751.png)

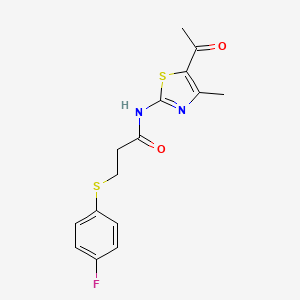

![N-(3-methoxypropyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2514754.png)

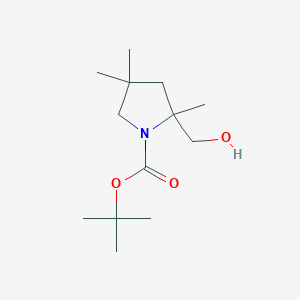

![3-ethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514755.png)